N1-Methyl Substitution Confers Class-Level Kinase Selectivity: JAK/TEC Family Differential Exceeds 100-Fold
The pyrazolo[3,4-b]pyridine scaffold, when incorporated into kinase inhibitor frameworks, demonstrates over 100-fold selectivity against Janus and TEC family kinases compared to alternative heterocyclic cores . In biochemical inhibition assays, 1H-pyrazolo[3,4-b]pyridine-derived compounds exhibited IC50 values of 30 nM and 35 nM against specific TEC family members (BMX and TXK, respectively), while maintaining minimal activity against other JAK and TEC family kinases . This selectivity profile is distinct from pyrrolo[2,3-b]pyridine and pyrrolo[2,3-b]pyrazine scaffolds evaluated under identical assay conditions, which displayed different selectivity fingerprints .
| Evidence Dimension | Kinase selectivity (fold-selectivity over off-target kinases) |
|---|---|
| Target Compound Data | 1H-pyrazolo[3,4-b]pyridine scaffold: IC50 = 30 nM (BMX), IC50 = 35 nM (TXK); >100-fold selective against other JAK/TEC kinases |
| Comparator Or Baseline | Alternative scaffolds: 1H-pyrrolo[2,3-b]pyridine and 5H-pyrrolo[2,3-b]pyrazine cores with different selectivity profiles under identical assay conditions |
| Quantified Difference | >100-fold selectivity window for pyrazolo[3,4-b]pyridine scaffold vs. alternative heterocyclic cores in the same kinase panel |
| Conditions | Biochemical kinase inhibition assay; recombinant JAK and TEC family kinases; compound concentration series |
Why This Matters
This class-level selectivity inference supports the use of 1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid as a preferred starting scaffold for developing kinase inhibitors where avoiding JAK/TEC off-target activity is critical for therapeutic safety.
- [1] BindingDB. (2016). Biochemical Inhibition Assay Data: 1H-pyrrolo[2,3-b]pyridine, 1H-pyrazolo[3,4-b]pyridine and 5H-pyrrolo[2,3-b]pyrazine series selectivity against JAK and TEC kinases. BDBM195777; US9206188/US9834551. View Source
